molecular formula C9H6Cl2N2O2S B1426729 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid CAS No. 1047630-61-4

5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid

Cat. No. B1426729
CAS RN: 1047630-61-4
M. Wt: 277.13 g/mol
InChI Key: KSDVSQFPKDKYHR-UHFFFAOYSA-N
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Description

“5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid” is a chemical compound with the molecular weight of 277.13 . Its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6Cl2N2O2S/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at refrigerator temperatures for optimal stability .

Scientific Research Applications

Synthesis and Characterization

A variety of compounds structurally related to 5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid have been synthesized, emphasizing the compound's versatility in chemical research. For example, new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized, highlighting the compound's role in developing new chemical entities. These compounds were characterized using various spectroscopic techniques, showcasing the compound's utility in molecular docking studies to predict binding interactions with target proteins like EGFR (G. Ganga Reddy et al., 2022).

Molecular Docking and Pharmacological Potential

Research involving this compound and its derivatives extends into pharmacological applications. Through molecular docking studies, these compounds have been evaluated for their potential interactions with biological targets, which could inform future drug development efforts. Such studies underscore the compound's significance in identifying new therapeutic agents, particularly in oncology and other disease areas requiring targeted molecular therapies (G. Ganga Reddy et al., 2022).

Nonlinear Optical Properties and Computational Analysis

Further exploration of the compound's applications has been conducted in the realm of materials science, particularly regarding nonlinear optical (NLO) properties. Pyrazole-thiophene-based amide derivatives synthesized from 5-Bromothiophene carboxylic acid reacted with substituted pyrazoles have been studied for their NLO properties. Computational applications, including Density Functional Theory (DFT) calculations, have been used to investigate the electronic structure of these compounds, providing insights into their chemical reactivity and stability. Such research highlights the compound's utility in developing materials with potential applications in optical devices (Iram Kanwal et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2S/c1-13-7(5(10)3-12-13)4-2-6(9(14)15)16-8(4)11/h2-3H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDVSQFPKDKYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL flask was added methyl 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylate (5 g, 19.48 mmol) [from Example 95] and NCS (3.12 g, 23.37 mmol) in tetrahydrofuran (THF) (100 ml) (50 mL). After stirring for 4 h at 70° C., the yellow reaction solution was treated with 6M NaOH (32 mL, 195 mmole) and stirred an additional 2 hours. The reaction solution was diluted with H2O (50 mL) and DCM (200 mL). The organic layer was separated and the aqueous layer made acidic with 6N HCl. The acidic aqueous solution was extracted with DCM (3×200 mL), dried over Na2SO4, and concentrated to give the crude product [2.6 g, 48%] as a tan solid: LCMS (ES) m/z 277 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Reactant of Route 3
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Reactant of Route 4
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Reactant of Route 5
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Reactant of Route 6
5-Chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid

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